molecular formula C14H22N4O5S B11465934 3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11465934
M. Wt: 358.42 g/mol
InChI Key: XNIMYZBXGMRSFP-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazine ring and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: A compound with similar methoxy groups but lacking the sulfonamide and triazine moieties.

    Sulfanilamide: A simpler sulfonamide compound without the triazine ring and methoxy groups.

    Methoxytriazine derivatives: Compounds with similar triazine rings and methoxy groups but different substituents.

Uniqueness

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its combination of a triazine ring, benzenesulfonamide moiety, and multiple methoxy groups

Properties

Molecular Formula

C14H22N4O5S

Molecular Weight

358.42 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H22N4O5S/c1-21-7-6-18-9-15-14(16-10-18)17-24(19,20)11-4-5-12(22-2)13(8-11)23-3/h4-5,8H,6-7,9-10H2,1-3H3,(H2,15,16,17)

InChI Key

XNIMYZBXGMRSFP-UHFFFAOYSA-N

Canonical SMILES

COCCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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